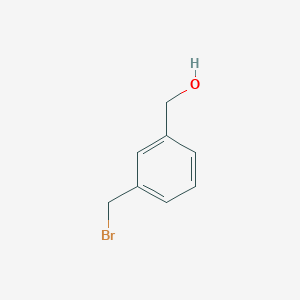

(3-(Bromomethyl)phenyl)methanol

Vue d'ensemble

Description

(3-(Bromomethyl)phenyl)methanol is an organic compound with the molecular formula C8H9BrO. It is a colorless to pale yellow liquid or solid, depending on the temperature. This compound is known for its role as an intermediate in organic synthesis, particularly in the preparation of various biologically active molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(3-(Bromomethyl)phenyl)methanol is typically synthesized through the bromination of benzyl alcohol. The reaction involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light. The reaction is carried out in an organic solvent like carbon tetrachloride or chloroform at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The process involves continuous flow reactors to ensure better control over reaction parameters and to minimize side reactions .

Analyse Des Réactions Chimiques

Types of Reactions

(3-(Bromomethyl)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form (3-(Bromomethyl)phenyl)formaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to (3-(Bromomethyl)phenyl)methane using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: PCC, KMnO4, and other oxidizing agents in solvents like dichloromethane or acetone.

Reduction: LiAlH4 in dry ether or tetrahydrofuran (THF).

Substitution: Nucleophiles like NaOH, KCN, or primary amines in polar solvents.

Major Products Formed

Oxidation: (3-(Bromomethyl)phenyl)formaldehyde

Reduction: (3-(Bromomethyl)phenyl)methane

Substitution: Various substituted benzyl alcohols depending on the nucleophile used.

Applications De Recherche Scientifique

Synthetic Chemistry Applications

1.1. Building Block in Organic Synthesis

(3-(Bromomethyl)phenyl)methanol serves as a crucial intermediate in organic synthesis. Its bromomethyl group can undergo nucleophilic substitution reactions, making it useful for the introduction of various functional groups. This property is particularly valuable in the synthesis of complex organic molecules.

1.2. Synthesis of Functionalized Aromatic Compounds

The compound can be employed to synthesize functionalized aromatic compounds through palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions. These reactions facilitate the formation of carbon-carbon bonds, enabling the construction of diverse molecular architectures.

| Reaction Type | Conditions | Product Example |

|---|---|---|

| Suzuki Coupling | Pd catalyst, base | Biaryl compounds |

| Sonogashira Reaction | Pd catalyst, alkyne | Alkynylated products |

Medicinal Chemistry Applications

2.1. Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that certain brominated phenolic compounds can enhance the efficacy of existing antibiotics against resistant bacterial strains .

2.2. Potential Anticancer Agents

The bromomethyl group in this compound can be modified to develop potential anticancer agents. The compound's ability to form covalent bonds with biological targets is being explored for its utility in targeted cancer therapies.

Material Science Applications

3.1. Polymer Chemistry

In polymer science, this compound is utilized as a monomer for synthesizing functional polymers. Its reactive bromomethyl group allows for easy incorporation into polymer chains, leading to materials with enhanced properties such as improved thermal stability and mechanical strength.

3.2. Coatings and Adhesives

The compound's chemical structure makes it suitable for formulating specialty coatings and adhesives that require strong adhesion and durability. Its reactivity can be harnessed to create cross-linked networks that improve the performance of these materials.

Case Studies and Research Findings

4.1. Case Study: Synthesis of Antimicrobial Agents

A recent study investigated the synthesis of new antimicrobial agents derived from this compound through a series of chemical modifications . The results demonstrated that specific derivatives exhibited significant activity against Gram-positive bacteria, suggesting potential applications in pharmaceuticals.

4.2. Case Study: Development of Polymer Materials

Another research project focused on using this compound in the synthesis of thermosetting polymers . The study highlighted how incorporating this compound into polymer matrices improved thermal resistance and mechanical properties, making it suitable for high-performance applications.

Mécanisme D'action

The mechanism of action of (3-(Bromomethyl)phenyl)methanol involves its ability to participate in various chemical reactions due to the presence of the bromomethyl group. This group is highly reactive and can undergo nucleophilic substitution, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (4-(Bromomethyl)phenyl)methanol

- (2-(Bromomethyl)phenyl)methanol

- Benzyl bromide

Uniqueness

(3-(Bromomethyl)phenyl)methanol is unique due to the position of the bromomethyl group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound offers different steric and electronic properties, making it suitable for specific synthetic applications .

Activité Biologique

(3-(Bromomethyl)phenyl)methanol, with the molecular formula CHBrO, is an organic compound that serves as a significant intermediate in organic synthesis. This compound is characterized by its bromomethyl group, which imparts notable reactivity and biological activity. Its synthesis typically involves the bromination of benzyl alcohol using agents such as bromine or N-bromosuccinimide (NBS) in the presence of radical initiators.

- Molecular Formula : CHBrO

- Molecular Weight : 201.06 g/mol

- Physical State : Colorless to pale yellow liquid or solid

- Synthesis Method : Bromination of benzyl alcohol

The synthetic routes for this compound are optimized for higher yield and purity in industrial applications, often utilizing continuous flow reactors to enhance control over reaction parameters.

The biological activity of this compound is largely attributed to its bromomethyl group, which allows it to participate in nucleophilic substitution reactions. This property enables the compound to act as a precursor for various biologically active molecules, including enzyme inhibitors and receptor modulators.

Research Findings

- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from this intermediate have been tested against various cancer cell lines, demonstrating cytotoxic effects and potential as chemotherapeutic agents .

- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in cancer metabolism. For example, it has been shown to inhibit glutamate transporters, which play a crucial role in tumor growth and survival .

- Photodynamic Therapy Applications : Recent research has suggested that this compound derivatives can be utilized in photodynamic therapy (PDT). When combined with light-activated agents, these compounds can induce cell death in cancer cells while minimizing damage to surrounding healthy tissues .

Case Study 1: Anticancer Efficacy

A study evaluating the efficacy of this compound derivatives on human breast cancer cell lines (MDA-MB-231 and MCF-7) found that certain modifications significantly enhanced their antiproliferative effects. The results indicated IC values ranging from 5 µM to 20 µM depending on the specific derivative tested, highlighting the importance of structural modifications for optimizing biological activity .

Case Study 2: Enzyme Inhibition

Research on the inhibition of glutamate transporters by this compound showed that derivatives could effectively reduce glutamate uptake in glioblastoma cells. This inhibition was linked to decreased cell viability and increased apoptosis rates, suggesting a promising avenue for therapeutic intervention in glioblastoma treatment .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | CHBrO |

| Molecular Weight | 201.06 g/mol |

| Anticancer IC | 5 - 20 µM |

| Enzyme Target | Glutamate Transporters |

| Photodynamic Therapy Use | Effective with light |

Propriétés

IUPAC Name |

[3-(bromomethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZKOBFRLUVZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CBr)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597564 | |

| Record name | [3-(Bromomethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82072-22-8 | |

| Record name | [3-(Bromomethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.